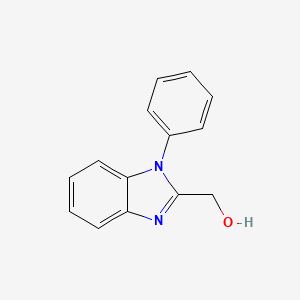

(1-phenyl-1H-benzoimidazol-2-yl)methanol

Description

Significance of the Benzimidazole (B57391) Core in Organic Synthesis and Chemical Design

The benzimidazole nucleus is a bicyclic system containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This feature, coupled with its aromaticity and relative stability, makes it an attractive scaffold for the construction of complex molecules. In organic synthesis, the benzimidazole ring can be readily functionalized at various positions, allowing for the creation of diverse libraries of compounds. rsc.org

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation. banglajol.info A variety of catalysts, including metal-based and metal-free systems, have been developed to facilitate this reaction under milder conditions and with higher yields. rsc.org

The significance of the benzimidazole core is underscored by its presence in a wide range of commercially available drugs and biologically active compounds. Its ability to mimic other essential biological structures and interact with various enzymes and receptors has led to its exploration in numerous therapeutic areas.

Table 1: Examples of Pharmacologically Active Benzimidazole Derivatives

| Compound Name | Therapeutic Application |

| Omeprazole | Proton pump inhibitor (anti-ulcer) |

| Albendazole | Anthelmintic (anti-parasitic) |

| Mebendazole | Anthelmintic (anti-parasitic) |

| Telmisartan | Angiotensin II receptor blocker (antihypertensive) |

| Pimobendan | Inodilator (used in veterinary cardiology) |

Overview of the (1-phenyl-1H-benzoimidazol-2-yl)methanol Scaffold within Benzimidazole Derivatives

The this compound scaffold is a specific subset of 2-substituted benzimidazoles. The presence of the phenyl group at the N1 position and the methanol (B129727) group at the C2 position introduces specific structural and electronic features. The phenyl group can engage in π-π stacking interactions, while the hydroxyl group of the methanol substituent can participate in hydrogen bonding.

The synthesis of this compound and its analogues can be achieved through several synthetic routes. A common approach involves the reaction of N-phenyl-o-phenylenediamine with an appropriate α-hydroxy acid or its ester derivative. Alternatively, the methanol group can be introduced by the reduction of the corresponding 2-formyl or 2-carboxy derivative of 1-phenyl-1H-benzimidazole. While a plethora of methods exist for the synthesis of 2-substituted benzimidazoles, specific detailed research findings on the synthesis and characterization of this compound are present in the chemical literature.

Detailed Research Findings:

While a dedicated, in-depth study solely on this compound is not extensively available in the reviewed literature, its synthesis and properties can be inferred from the general methodologies established for 2-substituted benzimidazoles and closely related structures. The condensation of N-phenyl-o-phenylenediamine with mandelic acid or its derivatives would be a plausible synthetic route.

For characterization, spectroscopic techniques are crucial. The following table outlines the expected spectroscopic data for this compound based on the analysis of similar benzimidazole derivatives found in the literature. rsc.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons of the benzimidazole and phenyl rings would appear in the range of δ 7.0-8.0 ppm. The methine proton of the methanol group would likely appear as a singlet or a doublet around δ 5.0-6.0 ppm, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon of the methanol group would be expected in the upfield region, typically around δ 60-70 ppm. |

| IR Spectroscopy | Characteristic absorption bands would include a broad O-H stretch around 3200-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, C=N and C=C stretching in the 1450-1620 cm⁻¹ region, and C-O stretching around 1000-1100 cm⁻¹. kcvs.ca |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound (C₁₄H₁₂N₂O), which is 224.26 g/mol . |

The study of the this compound scaffold and its derivatives continues to be an active area of research, driven by the quest for novel compounds with unique chemical and physical properties. The foundational knowledge of benzimidazole chemistry provides a robust platform for the design and synthesis of new molecules within this structural class.

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

(1-phenylbenzimidazol-2-yl)methanol |

InChI |

InChI=1S/C14H12N2O/c17-10-14-15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-9,17H,10H2 |

InChI Key |

JPTSQVLPKJSJJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CO |

Origin of Product |

United States |

Synthetic Methodologies and Approaches for 1 Phenyl 1h Benzoimidazol 2 Yl Methanol and Its Analogues

Direct Synthesis of the Benzimidazole (B57391) Ring System

The construction of the benzimidazole scaffold is a foundational step in the synthesis of the target molecule. This is most commonly achieved through the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon synthon, typically a carboxylic acid or its equivalent.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives

The reaction between an o-phenylenediamine and a carboxylic acid or its derivative is one of the most fundamental and widely employed methods for constructing the benzimidazole ring. This approach, known as the Phillips-Ladenburg reaction, forms the core of many synthetic routes. The general mechanism involves the initial acylation of one amino group of the diamine by the carboxylic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the newly formed amide carbonyl, and subsequent dehydration to yield the aromatic benzimidazole ring.

Historically, the synthesis of benzimidazoles is carried out by heating a mixture of an o-phenylenediamine with a carboxylic acid, often in the presence of a strong mineral acid like hydrochloric acid (HCl) or polyphosphoric acid (PPA). connectjournals.comsemanticscholar.org These acidic conditions facilitate both the initial condensation and the final dehydration step. The reactions typically require high temperatures, often refluxing for several hours to achieve satisfactory yields. connectjournals.comsemanticscholar.org While effective, these methods can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of corrosive acids that may not be compatible with sensitive functional groups. semanticscholar.org For sterically hindered or less reactive substrates, even more forcing conditions, such as heating in a sealed tube at elevated temperatures, may be necessary.

Table 1: Examples of Conventional Thermal Synthesis of Benzimidazoles

| o-Phenylenediamine Derivative | Carboxylic Acid/Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Formic acid | None | 100 | 2 | ~92 | semanticscholar.org |

| o-Phenylenediamine | Acetic acid | 4M HCl | Reflux | 2 | High | connectjournals.com |

| 4-Methyl-1,2-phenylenediamine | Formic acid | ZnO nanoparticles | 70 | - | 94 | semanticscholar.org |

| o-Phenylenediamine | 4-Aminobenzoic acid | o-Phosphoric acid | 200 | 2 | 70 | semanticscholar.org |

| o-Phenylenediamine | Various organic acids | Solvent-free | 140 | 1-2 | 55-92 | semanticscholar.org |

To overcome the limitations of conventional heating, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of benzimidazole derivatives. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. connectjournals.com The mechanism involves the direct heating of polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure that accelerates the rate of reaction. This technique has been successfully applied to the condensation of o-phenylenediamines with both carboxylic acids and aldehydes. connectjournals.com The use of solid supports or catalysts in conjunction with microwave heating can further enhance reaction efficiency.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reactants | Method | Time | Yield (%) | Reference |

| o-Phenylenediamine + Benzoic Acid | Conventional | 10 h | 68 | connectjournals.com |

| o-Phenylenediamine + Benzoic Acid | Microwave | 4 min | 92 | connectjournals.com |

| o-Phenylenediamine + Acetic Acid | Conventional | 2 h | 80 | connectjournals.com |

| o-Phenylenediamine + Acetic Acid | Microwave | 1.5 min | 95 | connectjournals.com |

| o-Phenylenediamine + Phenylacetic Acid | Conventional | 12 h | 70 | connectjournals.com |

| o-Phenylenediamine + Phenylacetic Acid | Microwave | 3 min | 90 | connectjournals.com |

Cyclization Reactions for Benzimidazole Scaffold Formation

Beyond the direct condensation with carboxylic acids, other cyclization strategies are employed to form the benzimidazole ring. A prominent alternative involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization step. nih.gov This two-step sequence first forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic benzimidazole. A variety of oxidizing agents can be used, including air, molecular oxygen, or chemical oxidants. nih.gov Heterogeneous catalysts, such as supported gold nanoparticles, have shown high efficacy in promoting these reactions under mild, ambient conditions. nih.gov

Electrochemical methods also offer a green and efficient alternative for oxidative cyclization, avoiding the need for chemical oxidants and often proceeding under mild conditions with a broad substrate scope.

One-Pot Synthetic Strategies

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For benzimidazole synthesis, one-pot procedures typically involve the reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent or catalyst in a single step. nih.gov Various catalytic systems have been developed to facilitate these transformations, including lanthanum chloride and indium(III) triflate. nih.gov These methods are highly attractive for their operational simplicity and ability to generate diverse benzimidazole libraries efficiently.

Introduction and Modification of the Methanol (B129727) Moiety

To synthesize the specific target compound, (1-phenyl-1H-benzoimidazol-2-yl)methanol, the strategy must incorporate the hydroxymethyl group at the 2-position and the phenyl group at the 1-position of the benzimidazole core.

A direct and efficient route to an analogue, 1H-benzimidazol-2-yl-methanol, involves the condensation of o-phenylenediamine with glycolic acid. banglajol.info In this reaction, glycolic acid serves as the C2 synthon, already containing the required hydroxymethyl functionality. The reaction is typically performed by refluxing the components in a suitable solvent like dimethylformamide. banglajol.info By analogy, the synthesis of this compound can be envisioned through the condensation of N-phenyl-o-phenylenediamine with mandelic acid, where mandelic acid provides both the C2 carbon and the (phenyl)methanol moiety.

An alternative, two-step approach involves first synthesizing the corresponding ketone, 2-benzoyl-1-phenyl-1H-benzimidazole, and then reducing the carbonyl group to a secondary alcohol. The initial ketone can be prepared by condensing N-phenyl-o-phenylenediamine with benzoylformic acid or a similar benzoyl derivative. The subsequent reduction of the ketone to the methanol group is a standard transformation that can be achieved with a variety of reducing agents, such as sodium borohydride.

A third synthetic pathway involves the N-alkylation (or N-arylation) of a pre-formed benzimidazole ring. researchgate.netbeilstein-journals.orgacs.orgresearchgate.net In this scenario, one could first synthesize 1H-benzimidazol-2-yl(phenyl)methanol via the condensation of o-phenylenediamine and mandelic acid. The resulting product could then be subjected to an N-phenylation reaction, for instance, using a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination with a phenyl halide, to introduce the phenyl group onto the nitrogen atom. This method allows for late-stage diversification at the N1-position.

Strategies for Hydroxymethylation at the 2-Position

The introduction of a hydroxymethyl group at the 2-position of the benzimidazole ring is a key step in the synthesis of the target compound and its analogues. A primary and effective method for this transformation is the condensation reaction between an appropriate ortho-phenylenediamine derivative and a carboxylic acid carrying the desired functional group.

Specifically, for the synthesis of 2-(hydroxymethyl)benzimidazole derivatives, glycolic acid is a common reagent. The synthesis of 1H-benzimidazol-2-ylmethanol has been achieved in high yields by condensing O-phenylenediamine with glycolic acid. banglajol.info This reaction is typically performed under reflux conditions. To synthesize the N-phenyl analogue, this compound, the starting material would be N-phenyl-o-phenylenediamine, which is condensed with glycolic acid or its derivatives. This approach, often referred to as the Phillips condensation, is a versatile method for creating 2-substituted benzimidazoles.

The general scheme for this synthesis is presented below:

Reaction Scheme 1: Synthesis of 2-(Hydroxymethyl)benzimidazole derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| o-phenylenediamine | Glycolic Acid | 1H-benzimidazol-2-yl-methanol banglajol.inforesearchgate.net | Reflux |

This condensation method is advantageous due to the availability of a wide range of substituted o-phenylenediamines and carboxylic acids, allowing for the synthesis of various analogues. connectjournals.com

Derivatization of the Alcohol Functionality

The hydroxyl group of this compound is a versatile functional handle that allows for a wide array of chemical modifications. These derivatizations are crucial for developing analogues with modified properties.

The primary alcohol of the 2-hydroxymethyl group can be oxidized to form the corresponding aldehyde (1-phenyl-1H-benzimidazole-2-carbaldehyde) or carboxylic acid (1-phenyl-1H-benzimidazole-2-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.

While specific oxidation studies on this compound are not extensively detailed in the provided context, catalytic oxidation methods are known for similar benzimidazole structures. For instance, a ruthenium complex has been used with hydrogen peroxide (H₂O₂) as an oxidant to convert 1-(1H-benzo[d]imidazol-2-yl)ethanol into 1-(1H-benzo[d]imidazol-2-yl)ethanone. researchgate.net This suggests that similar catalytic systems could be adapted for the controlled oxidation of the primary alcohol in the target compound.

Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would typically lead to the formation of the carboxylic acid.

Table 1: Potential Oxidation Reactions

| Starting Material | Oxidizing Agent | Potential Product |

|---|---|---|

| This compound | PCC, Dess-Martin Periodinane | 1-phenyl-1H-benzimidazole-2-carbaldehyde |

The hydroxyl group is inherently a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by converting the alcohol into a tosylate, mesylate, or a halide. Once activated, the 2-position becomes susceptible to attack by a variety of nucleophiles, enabling the introduction of diverse functional groups.

For example, after converting the hydroxyl group to a tosylate, it can be displaced by nucleophiles such as azides, cyanides, or amines to yield a range of 2-substituted benzimidazole analogues. This two-step sequence significantly expands the synthetic utility of the hydroxymethyl group. connectjournals.com

General Scheme 2: Nucleophilic Displacement

(Activation): this compound + TsCl/Py → (1-phenyl-1H-benzoimidazol-2-yl)methyl tosylate

(Displacement): (1-phenyl-1H-benzoimidazol-2-yl)methyl tosylate + Nucleophile (e.g., N₃⁻, CN⁻, R₂NH) → 2-(Azidomethyl)-, 2-(Cyanomethyl)-, or 2-(Aminomethyl)-1-phenyl-1H-benzimidazole

N-Substitution Strategies on the Benzimidazole Nitrogen

While the target molecule already possesses a phenyl group at the N-1 position, the synthesis of its analogues often involves varying this substituent. Starting from a 2-(hydroxymethyl)-1H-benzimidazole core, various alkyl and aryl groups can be introduced onto the nitrogen atom.

N-Alkylation is a common strategy to produce a wide range of N-substituted benzimidazole derivatives. acs.org This can be achieved through several methods:

Reaction with Alkyl Halides: 2-(Hydroxymethyl)-1H-benzimidazole can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (R-X, where X = Cl, Br, I). researchgate.net

Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, in the presence of a base like aqueous potassium hydroxide, allows for the efficient alkylation of 2-substituted benzimidazoles with alkyl bromides. researchgate.net

Reaction with Mannich Bases: Benzimidazoles can be N-alkylated using ketonic Mannich bases, leading to products like 1-(3-oxopropyl)benzimidazoles, which can be further reduced to the corresponding alcohols. researchgate.net

Table 2: N-Alkylation Methods for 2-(Hydroxymethyl)-1H-benzimidazole

| Alkylating Agent | Catalyst/Base | Product Type |

|---|---|---|

| Alkyl Bromide (C3-C10) | Tetrabutylammonium hydrogen sulfate / KOH researchgate.net | 1-Alkyl-2-(hydroxymethyl)-1H-benzimidazole |

N-Arylation introduces an aryl group onto the benzimidazole nitrogen. This is generally more challenging than alkylation. Modern cross-coupling reactions are often employed:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be used to arylate the nitrogen of the benzimidazole ring with aryl halides.

Copper-Catalyzed Arylation (Ullmann Condensation): This classic method involves the reaction of the benzimidazole with an aryl halide in the presence of a copper catalyst.

Intramolecular Arylation: In specific cases where an aryl group is tethered to the benzimidazole, an intramolecular C-H arylation at the 2-position can be achieved using a Pd(II)/Cu(I) catalyst system, demonstrating the feasibility of metal-catalyzed C-C and C-N bond formations in these systems. nih.gov

These synthetic strategies provide a robust toolbox for the creation of this compound and a diverse array of its analogues for further investigation.

Reaction Chemistry and Chemical Transformations of 1 Phenyl 1h Benzoimidazol 2 Yl Methanol

Reactivity at the Hydroxyl Group

The primary alcohol functionality in (1-phenyl-1H-benzoimidazol-2-yl)methanol is a key site for a variety of chemical modifications, including the formation of ethers and esters, and oxidation to aldehydes and carboxylic acids.

Formation of Ethers and Esters

The hydroxyl group of this compound can readily undergo etherification and esterification reactions, common transformations for primary alcohols.

Ether Synthesis: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in an SN2 reaction to yield the corresponding ether. While direct experimental data for the target molecule is not extensively documented in readily available literature, the synthesis of analogous benzimidazole (B57391) ethers, such as 1H-benzimidazol-2-ylmethyl phenyl ether from 2-(chloromethyl)benzimidazole and sodium phenoxide, supports this expected reactivity nih.gov.

Ester Synthesis: Esterification of the hydroxyl group can be accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a viable, though reversible, method. For more efficient and irreversible reactions, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) is preferred. The synthesis of various ester derivatives of benzimidazoles is a common strategy in the development of new therapeutic agents. For instance, the esterification of related benzimidazole derivatives has been reported in the synthesis of compounds with potential biological activity semanticscholar.orgmdpi.com.

| Reaction Type | Reagents | Product Type |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | (1-phenyl-1H-benzoimidazol-2-yl)methyl ether |

| Esterification | Carboxylic Acid (R-COOH) / Acid Chloride (R-COCl) | (1-phenyl-1H-benzoimidazol-2-yl)methyl ester |

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, 1-phenyl-1H-benzimidazole-2-carbaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to 1-phenyl-1H-benzimidazole-2-carboxylic acid. Reagents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective for this transformation. The conversion of (1H-benzimidazole-2-yl)methanol derivatives to their corresponding carboxylic acids using KMnO₄ has been documented, indicating the feasibility of this reaction for the N-phenyl substituted analogue scholarsresearchlibrary.com.

| Product | Oxidizing Agent |

| 1-phenyl-1H-benzimidazole-2-carbaldehyde | PCC, PDC, Swern Oxidation |

| 1-phenyl-1H-benzimidazole-2-carboxylic acid | KMnO₄, K₂Cr₂O₇/H⁺, Jones Reagent |

Reactions Involving the Benzimidazole Nucleus

The aromatic benzimidazole core of this compound is susceptible to various transformations, including electrophilic substitution on the benzene ring and nucleophilic attack on the imidazole (B134444) portion.

Electrophilic Aromatic Substitution

The benzene ring of the benzimidazole nucleus is activated towards electrophilic aromatic substitution. Theoretical studies and experimental evidence suggest that substitution occurs preferentially at the 5- and 6-positions, which are electronically analogous to the para-positions of an aniline derivative researchgate.net. The N-phenyl group at the 1-position will also influence the electron distribution and may affect the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, typically at the 5(6)-position masterorganicchemistry.comyoutube.comyoutube.com.

Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) leads to the corresponding 5(6)-halo-substituted derivatives wikipedia.orgmasterorganicchemistry.com.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the benzene ring of the benzimidazole core.

| Reaction | Reagents | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 5- and/or 6-position |

| Halogenation | X₂ (Cl, Br), Lewis Acid | 5- and/or 6-position |

Nucleophilic Attack on the Imidazole Ring

The imidazole part of the benzimidazole nucleus can be susceptible to nucleophilic attack, particularly at the C2 position. While in this compound this position is already substituted, reactions involving activation of the benzimidazole ring can facilitate nucleophilic additions. For example, N-activation of the benzimidazole ring can render the C2 position sufficiently electrophilic to be attacked by nucleophiles. Research on related systems has shown that N-activated benzimidazoles can undergo enantioselective C2-allylation, demonstrating the feasibility of nucleophilic attack at this position under specific conditions nih.gov. Such reactions highlight the potential for further functionalization of the imidazole ring.

Formation of Complex Molecular Architectures

This compound serves as a valuable scaffold for the synthesis of more complex molecular structures with potential applications in medicinal chemistry and materials science. The reactivity of both the hydroxyl group and the benzimidazole nucleus allows for its elaboration into a variety of derivatives.

The hydroxyl group can be used as a handle to link the benzimidazole moiety to other molecules through ether or ester linkages. Furthermore, the benzimidazole nitrogen (N1) can be alkylated to introduce a wide range of substituents, a strategy often employed to modulate the biological activity of benzimidazole-based compounds acs.org.

Moreover, the benzimidazole core itself is a key component in many biologically active molecules. For instance, derivatives of 2-phenyl-benzimidazole are being investigated for various therapeutic applications, including as anti-HCV agents ijrpc.com. The synthesis of complex, multi-ring systems can also be achieved using benzimidazole precursors through multi-component reactions or by building upon the existing framework nih.govnih.govresearchgate.netresearchgate.net. The versatility of this compound as a starting material makes it an important building block in the design and synthesis of novel and complex chemical entities.

Hybrid Molecules Incorporating Other Heterocyclic Systems (e.g., Triazoles)

The strategic combination of the benzimidazole scaffold with other heterocyclic rings, such as triazoles, has been a significant area of research to develop new chemical entities with enhanced pharmacological profiles. nih.gov This molecular hybridization approach aims to integrate the distinct properties of each heterocyclic system into a single molecule. nih.govnih.gov

A common strategy involves multi-step synthesis starting from benzimidazole precursors. For instance, new series of 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives have been synthesized. nih.gov The synthesis pathway for these hybrids often begins with the creation of a substituted benzimidazole core, which is then functionalized to build the triazole ring. One route starts with the reaction of o-phenylenediamine (B120857) with methyl 4-formylbenzoate to yield methyl 4-(1H-benzimidazol-2-yl)benzoate. This intermediate is then converted to a benzoic acid hydrazide, which undergoes cyclization to form the 1,2,4-triazole ring. nih.gov

Another prominent method for creating benzimidazole-triazole hybrids is through 'click' chemistry. nih.gov For example, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole can be synthesized by alkylating benzimidazole-2-thione with propargyl bromide. frontiersin.org This alkyne-functionalized benzimidazole can then react with various azides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring, linking it to the benzimidazole core. nih.gov These hybrid molecules are then characterized using spectroscopic methods like FT-IR, ¹H-NMR, ¹³C-NMR, and HR-MS to confirm their structures. nih.gov

The research into these hybrid molecules is driven by their potential as biologically active agents. For example, certain benzimidazole-1,2,3-triazole hybrids have been evaluated for their cytotoxicity against cancer cell lines and their ability to interact with G-quadruplex DNA. nih.gov Similarly, other hybrids have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR) pathway. frontiersin.org

Condensation Reactions with Aldehydes and Ketones

Condensation reactions are a fundamental tool for modifying the benzimidazole scaffold, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While direct condensation of this compound is not widely detailed, the reactivity of closely related benzimidazole derivatives with aldehydes and ketones is well-documented, illustrating the chemical potential of this compound class.

A notable example is the Knoevenagel condensation of (1-methyl/1H-benzimidazol-2-yl)acetonitrile with various aromatic aldehydes. researchgate.net This reaction, which can be carried out using sodium hydroxide as a base under solvent-free conditions, yields 2-(1-methyl/1H-benzimidazol-2-yl)-3-arylacrylonitriles. researchgate.net The reaction demonstrates the reactivity of the active methylene group at the 2-position of the benzimidazole ring.

Furthermore, benzimidazole derivatives containing aldehyde or hydrazine functionalities readily undergo condensation. For instance, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde has been synthesized and subsequently condensed with thiosemicarbazide in refluxing ethanol to produce 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. mdpi.com Similarly, 1H-benzimidazole-2-yl-hydrazine can be condensed with a variety of hydroxyl- and methoxy-substituted benzaldehydes in ethanol to form a series of 1H-benzimidazole-2-yl hydrazone derivatives. nih.gov

The classical method for synthesizing the benzimidazole ring itself involves the condensation of o-phenylenediamines with aldehydes or ketones. jyoungpharm.org This foundational reaction highlights the susceptibility of the precursor amines to react with carbonyl groups, a reactivity that is harnessed and extended in the functionalization of the resulting benzimidazole core. For example, an unexpected cyclocondensation reaction between o-phenylenediamine and 2-benzoylcyclohexanone under acidic conditions yielded 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, demonstrating a complex transformation involving initial condensation followed by ring cleavage and subsequent aromatization. mdpi.com

Preparation of Functionalized Derivatives for Chemical Exploration

The this compound scaffold serves as a valuable starting point for the preparation of a multitude of functionalized derivatives intended for chemical and biological exploration. The ability to modify the core structure allows for the fine-tuning of its properties.

Synthetic strategies often begin with the foundational reaction of o-phenylenediamine with a carboxylic acid or aldehyde to form the 2-substituted benzimidazole ring. jyoungpharm.orgijrpc.com For example, 4-(1H-benzo[d]imidazol-2-yl)aniline can be prepared and subsequently used as a starting material for a variety of derivatives. ijrpc.com This aniline derivative can react with maleic anhydride, leading to further functionalization possibilities. ijrpc.com

The hydroxyl group of this compound itself is a key site for derivatization. It can be converted to other functional groups, such as halides or ethers, to create new intermediates for further reactions. The nitrogen atoms of the imidazole ring also offer sites for substitution, typically N-alkylation, which can significantly alter the molecule's properties.

The goal of synthesizing these derivatives is often to explore their potential in medicinal chemistry. Researchers have prepared series of benzimidazole derivatives to screen for various biological activities. For example, derivatives have been synthesized and investigated for potential anti-HCV activity by targeting viral enzymes like the NS5B RNA-dependent RNA polymerase. ijrpc.com Other functionalized benzimidazoles, such as hydrazone derivatives, have been synthesized and evaluated for combined antiparasitic and antioxidant activities. nih.gov The synthesis of these novel compounds is typically confirmed through comprehensive spectral analysis, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govijrpc.com

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1h Benzoimidazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the (1-phenyl-1H-benzoimidazol-2-yl)methanol molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl group, the benzimidazole (B57391) core, and the hydroxymethyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region of the spectrum is typically complex. The protons of the 1-phenyl group are expected to appear as a multiplet between δ 7.50-7.65 ppm rsc.org. The four protons on the benzene ring portion of the benzimidazole core would also produce signals in the aromatic region, generally between δ 7.30 and 7.90 ppm rsc.org.

A key feature is the signal for the methylene protons (-CH₂) of the methanol (B129727) group. These protons are adjacent to the electron-rich benzimidazole ring and are anticipated to resonate as a singlet at approximately δ 5.33-5.40 ppm rsc.org. The proton of the hydroxyl group (-OH) is expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl group (C₆H₅) | 7.50 - 7.65 | Multiplet |

| Benzimidazole (C₆H₄) | 7.30 - 7.90 | Multiplet |

| Methylene (-CH₂) | ~ 5.40 | Singlet |

Note: Data are predicted based on analogous structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbon atom of the methylene group (-CH₂) is expected to appear in the aliphatic region of the spectrum, with a predicted chemical shift around δ 48-49 ppm rsc.org. The aromatic carbons, both from the phenyl group and the benzimidazole system, will resonate in the downfield region, typically between δ 110 and 144 ppm rsc.org. The quaternary carbon (C2) of the benzimidazole ring, to which the methanol group is attached, is expected to have a chemical shift in the range of δ 151-152 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (-CH₂) | ~ 49.0 |

| Benzimidazole (aromatic CH) | 109 - 124 |

| Phenyl (aromatic CH) | 127 - 130 |

| Benzimidazole (quaternary C) | 133 - 144 |

| Phenyl (quaternary C) | ~ 135.4 |

Note: Data are predicted based on analogous structures. rsc.org

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This is particularly useful for assigning the coupled protons within the phenyl ring and the benzimidazole aromatic system ugm.ac.id.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons ugm.ac.id.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, such as linking the methylene protons to the C2 carbon of the benzimidazole ring and to the quaternary carbons of the benzimidazole core ugm.ac.id.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group mdpi.com. The C-H stretching vibrations of the aromatic rings typically appear around 3050-3100 cm⁻¹ researchgate.net. The characteristic C=N and C=C stretching vibrations of the benzimidazole ring are expected in the 1480-1625 cm⁻¹ region researchgate.net. A strong band corresponding to the C-O stretching of the primary alcohol would be observed around 1030-1100 cm⁻¹ mdpi.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1500-1625 cm⁻¹ range researchgate.net. The symmetric breathing modes of the aromatic rings also give rise to characteristic Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch | 3400 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| C=N / C=C Stretch | 1480 - 1625 | IR, Raman |

Note: Data are predicted based on analogous structures.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. Using a technique like Electrospray Ionization (ESI), the high-resolution mass spectrum (HRMS) would confirm the molecular formula by providing a highly accurate mass of the protonated molecule [M+H]⁺ rsc.org.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. The molecular ion peak would be observed, and subsequent fragmentation would likely involve:

Loss of a hydrogen atom to form a stable [M-H]⁺ ion.

Loss of the hydroxyl radical (•OH) to form an [M-17]⁺ ion.

Loss of formaldehyde (CH₂O) from the molecular ion, leading to an [M-30]⁺ fragment corresponding to the stable 1-phenyl-1H-benzimidazole cation youtube.com.

Cleavage of the C-C bond between the ring and the methanol group, leading to fragments corresponding to the benzimidazole cation and the phenyl cation. Fragmentation of the benzimidazole ring itself is also possible researchgate.netmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound in a solvent like methanol or ethanol is expected to exhibit strong absorption bands in the ultraviolet region. These absorptions are due to π → π* electronic transitions within the conjugated aromatic system of the benzimidazole and phenyl rings mdpi.comresearchgate.net. Typically, benzimidazole derivatives show two main absorption bands, one around 240-250 nm and a second, more intense band around 270-285 nm nist.gov. The presence of the phenyl group may cause slight shifts in these absorption maxima.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-phenyl-1H-benzimidazole |

Based on a thorough search of the available scientific literature, crystallographic and solid-state studies specifically for the compound "this compound" could not be located. Consequently, detailed research findings, data tables, and specific discussions on its supramolecular assemblies, polymorphism, or solvate formation are not available in the public domain.

To adhere strictly to the user's request to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate the requested article. While crystallographic data exists for structurally related benzimidazole derivatives, discussing these examples would violate the explicit instructions provided.

Theoretical and Computational Chemistry Investigations of 1 Phenyl 1h Benzoimidazol 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. nih.govnih.gov These methods are frequently used to study benzimidazole (B57391) derivatives to understand their reactivity, stability, and spectroscopic characteristics. researchgate.net

Optimized Geometric Structures and Conformational Analysis

A foundational step in computational chemistry is the optimization of the molecule's geometric structure to find its lowest energy conformation. For benzimidazole derivatives, DFT calculations are used to determine key bond lengths, bond angles, and dihedral angles. nih.gov Studies on related compounds, such as (1H-Benzimidazol-1-yl)methanol, have shown that the benzimidazole ring system is essentially planar. researchgate.net For (1-phenyl-1H-benzoimidazol-2-yl)methanol, a full conformational analysis would involve calculating the potential energy surface by systematically rotating the phenyl and methanol (B129727) groups to identify the most stable spatial arrangement.

Table 1: Representative Geometric Parameters for Benzimidazole Derivatives (Hypothetical for this compound)

| Parameter | Typical Value Range | Description |

|---|---|---|

| C-N Bond Length (imidazole ring) | 1.32 - 1.39 Å | Bond lengths within the imidazole (B134444) moiety of the benzimidazole core. |

| C-C Bond Length (benzene ring) | 1.38 - 1.41 Å | Aromatic carbon-carbon bonds in the fused benzene ring. |

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally indicates higher reactivity. researchgate.net In benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole ring system, while the LUMO may be located on various parts of the molecule depending on the substituents. DFT calculations provide the energies of these orbitals and visualize their spatial distribution. nih.gov

Table 2: Frontier Molecular Orbital Data for a Generic Benzimidazole Derivative (Hypothetical)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which serves to validate the computational model against experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts of benzimidazole derivatives. nih.govresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated to predict the Infrared (IR) spectrum. These calculated frequencies are often scaled to better match experimental results and help in the assignment of vibrational modes to specific molecular motions. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an ultraviolet-visible (UV-Vis) spectrum. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For benzimidazole compounds, the nitrogen atoms of the imidazole ring are typically regions of negative potential, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction.

Analysis of Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. These descriptors, based on conceptual DFT, provide insights into the molecule's stability and reactivity. nih.gov

Table 3: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | The reciprocal of hardness; indicates higher reactivity. |

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD studies on this compound were found, this technique is applied to similar molecules to explore their conformational flexibility in different environments (e.g., in solution) and to study their interactions with biological targets, such as proteins or DNA. nih.gov Such simulations could reveal how the molecule behaves in a biological system, its preferred binding modes, and the stability of its complexes with other molecules.

Computational Studies of Intermolecular Interaction Energies

The study of intermolecular interactions is crucial for understanding the supramolecular assembly, crystal packing, and material properties of molecular solids. For benzimidazole derivatives like this compound, computational methods such as Hirshfeld surface analysis and energy framework calculations provide profound insights into the nature and energetics of these interactions.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures. This method maps the electron distribution of a molecule within a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions. The analysis generates two-dimensional "fingerprint plots" which summarize the distribution of distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface (dᵢ and dₑ, respectively).

For various substituted benzimidazole derivatives, studies have shown that the crystal packing is typically dominated by a combination of hydrogen bonds and van der Waals forces researchgate.net. The most significant contributions often arise from H···H, C···H/H···C, and N···H/H···N interactions nih.govnih.gov. For instance, in the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, H···H contacts account for 42.4% of the total Hirshfeld surface area, while C···H/H···C and N···H/H···N interactions contribute 27.4% and 9.0%, respectively nih.gov. Similarly, for (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, H···H contacts make up 46.4% of the interactions, followed by C···H/H···C (21.0%) and S···H/H···S (15.7%) contacts nih.gov. These analyses highlight the importance of hydrogen-based contacts in the stabilization of the crystal lattice.

Beyond visualization, the strength of these intermolecular interactions can be calculated. Quantum chemical calculations, often employing Density Functional Theory (DFT) with dispersion corrections (e.g., ωB97X-D), are used to determine the interaction energies for pairs of molecules extracted from the crystal structure. A study on 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate calculated the interaction energies for various hydrogen bonds, finding values of -7.82 kcal/mol for O–H···N, approximately -5.5 kcal/mol for N–H···O, and -4.5 kcal/mol for C–H···O interactions mdpi.com. These energy calculations are vital for constructing energy frameworks, which graphically represent the interaction energies between molecular pairs in the crystal, providing a visual understanding of the lattice's energetic topology.

| Interaction Type | Typical Contribution to Hirshfeld Surface | Reference Example | Calculated Interaction Energy (kcal/mol) | Reference for Energy |

| H···H | 40-55% | 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (52.1%) researchgate.net | - | - |

| C···H/H···C | 20-30% | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid (27.4%) nih.gov | - | - |

| N···H/H···N | 6-20% | 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole (19.3%) iucr.org | - | - |

| O···H/H···O | 9-12% | 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (11.2%) researchgate.net | -5.5 (approx.) | mdpi.com |

| O–H···N | - | - | -7.82 | mdpi.com |

| C–H···O | - | - | -4.5 | mdpi.com |

Note: The data presented is for illustrative purposes based on related benzimidazole derivatives, as specific studies on this compound were not found.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems, such as benzimidazole derivatives, are promising candidates for NLO materials due to their potential for large molecular hyperpolarizabilities.

Computational chemistry, particularly DFT, serves as a predictive tool to evaluate the NLO properties of novel molecules before their synthesis. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of a molecule's potential for second-harmonic generation (SHG). The total hyperpolarizability (β_tot) is often compared to that of a standard NLO material, such as urea, to gauge its potential.

Studies on various benzimidazole derivatives have demonstrated their significant NLO potential. For example, DFT calculations on N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines showed elevated hyperpolarizabilities, indicating their promise as tunable organic NLO materials dntb.gov.ua. In another study, computational modeling of 1-benzyl-2-phenyl-1H-benzimidazole derivatives revealed that compounds with electron-donating groups had NLO behavior greater than that of urea biointerfaceresearch.com. The first-order hyperpolarizability of some derivatives can be many times greater than that of urea researcher.life.

The NLO response is intrinsically linked to the electronic structure of the molecule. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with higher polarizability and hyperpolarizability, as it facilitates intramolecular charge transfer (ICT). Computational analyses of the HOMO-LUMO gap, therefore, provide crucial insights into the NLO activity of these compounds nih.govacs.org.

| Compound Class | Computational Method | HOMO-LUMO Gap (eV) | First-Order Hyperpolarizability (β) | Key Finding | Reference |

| N-1-sulfonyl substituted benzimidazoles | DFT (CAM-B3LYP) | 3.596 (for less reactive derivative) | High values indicating promising NLO material | Structural tailoring with electron-withdrawing groups enhances charge transfer and NLO properties. acs.org | acs.org |

| N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines | DFT/TD-DFT | 4.04–4.32 | Significantly higher than urea | Modest energy gaps and high hyperpolarizabilities highlight promise as tunable NLO materials. dntb.gov.ua | dntb.gov.ua |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | DFT (B3LYP/6-31G**) | - | Greater than urea for some derivatives | Compounds with electron-donating groups show enhanced NLO behavior. biointerfaceresearch.com | biointerfaceresearch.com |

| Azo dye derivative | DFT | - | 11 times greater than urea | Significant first-order hyperpolarizability demonstrated. researcher.life | researcher.life |

Note: The data is based on computational studies of related benzimidazole derivatives to illustrate the typical findings of NLO property analysis.

In Silico Screening Methodologies for Ligand-Target Interaction Prediction

In silico screening has become an indispensable tool in modern drug discovery for identifying potential biological targets of small molecules and predicting their binding affinities. Benzimidazole is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Consequently, derivatives like this compound are frequently subjected to computational screening to explore their therapeutic potential.

The primary methodology employed is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This process involves generating a three-dimensional structure of the ligand and "docking" it into the binding site of a target protein whose structure is known (often from X-ray crystallography or NMR). Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding.

Benzimidazole derivatives have been screened against a wide array of biological targets, particularly those implicated in cancer. Multi-target inhibitors are of particular interest, and computational studies have explored the potential of benzimidazoles to inhibit several protein kinases simultaneously, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Topoisomerase II (Topo II) tandfonline.comnih.gov. For example, a study on benzimidazole-triazole hybrids identified compounds with high predicted binding affinities for the EGFR active site, with dock scores as favorable as -9.7 kcal/mol nih.gov. Another in silico investigation of 1-benzyl-2-phenyl-1H-benzimidazole derivatives predicted strong binding to liver alcohol dehydrogenase and antihypertensive protein hydrolase, with binding affinities ranging from -8.3 to -10.0 kcal/mol biointerfaceresearch.com.

These screening methodologies allow for the rapid evaluation of large libraries of compounds against various disease targets, prioritizing the most promising candidates for synthesis and experimental validation. The process typically involves pharmacophore modeling, virtual screening, molecular docking, and followed by molecular dynamics simulations to assess the stability of the predicted ligand-protein complex nih.gov.

| Benzimidazole Derivative Class | Target Protein(s) | Docking Score / Binding Energy (kcal/mol) | In Silico Method | Key Finding | Reference |

| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topo II | EGFR: -9.7 | Molecular Docking, MD Simulations | Identification of potent multi-target inhibitors for lung cancer. nih.gov | nih.gov |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | Liver Alcohol Dehydrogenase (5ADH), Antihypertensive Protein Hydrolase (4XX3) | -9.2 to -10.0 (for 4XX3) | Molecular Docking | Prediction of good antioxidant and antihypertensive properties. biointerfaceresearch.com | biointerfaceresearch.com |

| Novel benzimidazole derivatives | Bcl-2 associated protein | -10.77 | Molecular Docking | Discovery of significant binding affinity, suggesting anticancer potential. researchgate.net | researchgate.net |

| Fluorinated benzimidazole derivatives | FtsZ (tuberculosis target) | -9.0 | Molecular Docking | Benzimidazole derivatives identified as potential FtsZ inhibitors for tuberculosis treatment. researchgate.net | researchgate.net |

Note: This table presents examples from the literature on various benzimidazole derivatives to illustrate the application and outcomes of in silico screening methodologies.

Coordination Chemistry of 1 Phenyl 1h Benzoimidazol 2 Yl Methanol and Its Derivatives

Ligand Design and Synthesis Strategies Incorporating the Benzimidazole (B57391) Methanol (B129727) Scaffold

The design of ligands based on the (1-phenyl-1H-benzoimidazol-2-yl)methanol scaffold leverages the synergistic coordination of the imidazole (B134444) nitrogen and the methanolic oxygen. This N,O-bidentate chelation is a common strategy for creating stable five-membered rings with metal centers. The versatility of the benzimidazole core allows for systematic modifications to fine-tune the steric and electronic properties of the ligand. Substituents can be introduced at the N1-phenyl group, the benzoid part of the benzimidazole ring, or by altering the alcohol moiety itself. These modifications can influence the ligand's solubility, the stability of the resulting complexes, and the coordination geometry around the metal ion.

The synthesis of the benzimidazole framework is typically achieved through the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. researchgate.net For ligands of the this compound class, a common synthetic route involves the reaction of N-phenyl-o-phenylenediamine with mandelic acid or a related α-hydroxy acid. An alternative strategy involves the cyclization of a mono Schiff base precursor, which is formed from the condensation of o-phenylenediamine with an appropriate aldehyde. nih.gov The synthesis of 2-substituted benzimidazoles can also be accomplished through transition-metal-free intramolecular amination of aryl iodides. mdpi.com The specific synthesis of this compound can involve the condensation of 1H-benzimidazole with an appropriate aldehyde. evitachem.com These synthetic methodologies provide access to a wide array of derivatives, enabling the systematic study of their coordination behavior.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives generally involves straightforward procedures where the ligand is reacted with a suitable metal salt in an appropriate solvent.

Metal complexes of benzimidazole derivatives are typically prepared by reacting the ligand with a transition metal salt in a 1:1 or 1:2 molar ratio in a solvent such as methanol or ethanol. researchgate.netiosrjournals.org Common metal precursors include acetates, chlorides, nitrates, and sulfates of various transition metals like cobalt(II), nickel(II), copper(II), and zinc(II). iosrjournals.orgasrjetsjournal.org The reaction mixture is often stirred at room temperature or refluxed to ensure completion. nih.gov The resulting metal complex, which may precipitate from the solution upon formation or cooling, can then be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried. iosrjournals.org In some cases, mixed-ligand complexes are synthesized by introducing a secondary ligand, such as anthranilic acid or 1,10-phenanthroline, into the reaction mixture, often in a 1:1:1 molar ratio of metal to primary ligand to secondary ligand. asrjetsjournal.orgnih.gov

A comprehensive suite of analytical techniques is employed to characterize the resulting metal complexes and confirm their proposed structures.

Elemental Analysis: The elemental composition (C, H, N) of the synthesized complexes is determined to verify their empirical formula and stoichiometry. asrjetsjournal.orgresearchgate.net

Molar Conductivity: Molar conductance measurements in solvents like DMF or DMSO are used to determine the electrolytic nature of the complexes. Low conductivity values typically indicate non-electrolytic complexes where the anions are coordinated to the metal center. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of the ligand to the metal ion. The coordination of the imidazole nitrogen is typically evidenced by a shift in the ν(C=N) stretching frequency. The involvement of the hydroxyl group in bonding is confirmed by changes in the ν(O-H) band. researchgate.netresearchgate.net In complexes of related benzimidazole-phenol ligands, coordination is ascertained via the oxygen and nitrogen atoms of the OH and C=N groups, respectively. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The positions and intensities of the d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral. iosrjournals.orgresearchgate.net

Magnetic Susceptibility: Magnetic moment measurements at room temperature help in determining the electronic configuration and geometry of the metal center in paramagnetic complexes. For example, the magnetic moment values can distinguish between high-spin octahedral and square planar geometries for Ni(II) complexes or confirm the oxidation state of copper in Cu(II) complexes. iosrjournals.orgasrjetsjournal.org

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the ligands and, in some cases, the metal complexes, providing further evidence for the proposed structures. researchgate.netnih.gov

Thermal Analysis (TGA/DTG): Thermogravimetric analysis (TGA) is performed to study the thermal stability of the complexes and to identify the presence of lattice or coordinated water molecules. The decomposition steps observed in the TGA curve correspond to the loss of solvent molecules and the subsequent degradation of the organic ligand. researchgate.netirapa.org

Table 1: Representative Thermal Decomposition Data for Metal Complexes

| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|

| [Zn(L)(H₂O)(CH₃COO)]·2H₂O | 50–169 | 8.49 | Loss of two lattice water molecules. researchgate.net |

| [Pd(L1)₂Cl₂] | 99–340 | 26.52 | Loss of moisture and part of the ligand. irapa.org |

| [Pd(L4)₂Cl₂] | 30–125 | 1.63 | Elimination of five H₂. irapa.org |

| [Pd(L4)₂Cl₂] | 125–220 | 5.62 | Loss of two chloride ions as HCl. irapa.org |

L, L1, and L4 represent different organic ligands in their respective studies.

Structural Elucidation of Coordination Compounds

The structural elucidation of coordination compounds involving the this compound scaffold relies on the combined interpretation of spectroscopic, magnetic, and crystallographic data.

Based on extensive studies of related benzimidazole systems, several common geometries are observed:

Octahedral: This geometry is frequently proposed for Co(II), Ni(II), and Zn(II) complexes, particularly in mixed-ligand systems or when solvent molecules like water are coordinated to the metal center, resulting in a coordination number of six. asrjetsjournal.org Spectroscopic and magnetic data often support these proposed structures. researchgate.net

Tetrahedral: A distorted tetrahedral geometry is common for four-coordinate complexes, especially with d¹⁰ metal ions like Zn(II) or when steric hindrance from bulky ligands prevents higher coordination numbers. researchgate.netresearchgate.net

Square Planar: This geometry is often observed for Cu(II) and Ni(II) complexes, especially when the ligand field favors such an arrangement. researchgate.netresearchgate.net

Trigonal Bipyramidal: Five-coordinate geometries, such as trigonal bipyramidal, have also been identified through X-ray crystallography for certain Co(II) complexes. nih.govnih.gov

The specific coordination environment is a result of a delicate balance between the electronic preferences of the metal ion, the steric demands of the ligand, and the nature of any co-ligands or counter-ions present in the coordination sphere.

Table 2: Summary of Geometries for Transition Metal Complexes with Benzimidazole Derivatives

| Metal Ion | Ligand Type | Proposed/Observed Geometry | Supporting Evidence |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | Mixed-ligand Benzimidazole/Anthranilic acid | Octahedral | Elemental analysis, IR, Magnetic moment. asrjetsjournal.org |

| Zn(II) | Benzimidazole-phenol derivative | Distorted Tetrahedral | Single-crystal X-ray diffraction. researchgate.net |

| Co(II) | Benzimidazole-quinoline derivative | Distorted Octahedral / Trigonal Bipyramidal | Single-crystal X-ray diffraction. nih.gov |

| Ni(II) | Benzimidazole-pyrazole derivative | Tetrahedral | Spectral studies. researchgate.net |

| Cu(II) | Benzimidazole-pyrazole derivative | Square Planar | Spectral studies. researchgate.net |

Role of the Benzimidazole-Methanol Moiety as a Ligand

The this compound molecule and its derivatives are versatile ligands in coordination chemistry, primarily due to the presence of multiple potential donor atoms. The benzimidazole-methanol moiety typically engages with metal ions in a bidentate fashion, forming stable chelate rings. researchgate.net This coordination behavior is facilitated by the nitrogen atom of the imidazole ring and the oxygen atom of the appended methanol group.

Spectroscopic and structural analyses of related complexes provide clear evidence for this chelation. For instance, in cobalt(II) complexes with the analogous (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, shifts in the infrared (IR) spectra, specifically the ν(C=N) stretching frequency, indicate the involvement of the imidazole nitrogen in coordination. tandfonline.comnih.gov X-ray crystallography of such complexes confirms that the ligand coordinates to the metal center through both the pyridinic nitrogen of the benzimidazole ring and the oxygen atom of the hydroxymethyl group, forming a stable five-membered chelate ring. tandfonline.com

Similarly, studies on metal complexes of 2-(1H-benzimidazol-2-yl)-phenol, which has a hydroxyl group analogous to the methanol moiety, show coordination occurring through the N(3) atom of the imidazole ring and the oxygen atom of the phenol (B47542) group. nih.gov This N,O-bidentate coordination mode is a common and stable arrangement for 2-substituted benzimidazoles that bear an additional oxygen-containing functional group. researchgate.net

While bidentate chelation is the predominant coordination mode, the benzimidazole moiety can also act as a monodentate ligand, coordinating solely through the imidazole nitrogen. nih.govmdpi.com The specific coordination is influenced by factors such as the nature of the metal ion, the counter-anions present, and the reaction conditions. The flexibility in coordination allows these ligands to form a diverse range of complex structures, from simple mononuclear species to intricate polynuclear assemblies. researchgate.net

Formation of Supramolecular Coordination Polymers and Metal-Organic Frameworks

The versatile coordination abilities of benzimidazole-based ligands, including this compound, make them excellent building blocks for the construction of higher-order supramolecular structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). globethesis.com These materials are formed through the self-assembly of metal ions (nodes) and organic ligands (linkers), creating extended one-, two-, or three-dimensional networks. globethesis.comrsc.org

The ability of the benzimidazole ligand to act as a bridge between metal centers is fundamental to the formation of these extended structures. Depending on the coordination mode and the geometry around the metal ion, the ligands can link metallic centers to generate infinite chains, layers, or complex 3D frameworks. acs.orgresearchgate.net For example, bis(benzimidazole) ligands have been shown to connect cadmium(II) centers to form 1D wave-like chains or 2D layered networks, with the final structure being influenced by the coordinating anions present in the synthesis. researchgate.net

The design of the organic ligand itself plays a crucial role in determining the final architecture and properties of the resulting MOF or CP. acs.org Factors such as the length, rigidity, and functional groups of the benzimidazole derivative influence the topology and dimensionality of the network. Benzimidazole ligands functionalized with carboxylic acid groups, for instance, have been used to synthesize 3D porous MOFs with applications in selective gas sorption and luminescence. rsc.org The imidazole rings provide the primary coordination sites, while the carboxylate groups offer additional points of connection, leading to robust and porous frameworks. rsc.org

Chemical Applications in Materials Science

Role as Building Blocks for Polymeric Materials

The benzimidazole (B57391) moiety is a crucial component in the synthesis of high-performance polymers. The rigid, aromatic structure of the benzimidazole unit contributes to the thermal and mechanical stability of the resulting polymer chains. While direct polymerization of (1-phenyl-1H-benzoimidazol-2-yl)methanol is not extensively documented, the benzimidazole core is a well-established building block for polymers like poly(benzimidazole imide)s (PBIIs). researchgate.net The N-H group in the imidazole (B134444) ring and the hydroxyl group of the methanol (B129727) substituent can serve as reactive sites for polymerization reactions. The incorporation of such units can lead to polymers with high glass-transition temperatures and improved heat resistance. researchgate.net Furthermore, the benzimidazole core's ability to engage in π-π stacking interactions can influence the morphology and properties of supramolecular structures and materials. scbt.com

Incorporation into Functional Organic and Hybrid Materials

This compound serves as a valuable precursor for creating more complex functional organic molecules and hybrid materials. Its structural features, including the stable benzimidazole core and reactive hydroxymethyl group, make it suitable for synthesis applications. solubilityofthings.com Benzimidazole derivatives are utilized as functional materials in technologies like organic light-emitting diodes (OLEDs). For instance, related compounds such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) are used in OLEDs, highlighting the potential of the benzimidazole scaffold in optoelectronic devices. acs.org The ability to modify the phenyl and benzimidazole rings allows for the fine-tuning of electronic and optical properties, making these compounds candidates for incorporation into various functional materials.

Investigation of UV Absorption and Radical Scavenging Capabilities in Material Formulations

There is growing interest in developing materials that offer protection from ultraviolet (UV) radiation and oxidative damage. Benzimidazole derivatives have been a focus of this research. Studies have been conducted on compounds structurally related to this compound to evaluate their dual function as UV filters and antioxidants. tandfonline.comresearchgate.net

Research on hydroxy-phenyl-1H-benzimidazoles, which are derivatives of the core structure, has shown that introducing hydroxyl groups onto the phenyl ring can impart significant antioxidant and radical scavenging properties. tandfonline.comresearchgate.net The antioxidant capacity is often evaluated using the 1,1-Diphenyl-2-picryl-hydrazyl (DPPH) radical assay, which measures the ability of a compound to scavenge free radicals. tandfonline.comsemanticscholar.orgresearchgate.net

While some benzimidazole derivatives like 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA) are known UVB filters, they may lack antioxidant activity and offer no protection in the UVA region. tandfonline.com Modifications to this basic structure, similar to the features present in this compound, are explored to create new compounds with broad-spectrum UV protection and the ability to neutralize reactive oxygen species (ROS) generated by UV exposure. tandfonline.comresearchgate.net Some of these modified molecules, while not strong UV filters on their own, have demonstrated a potent "UV-filtering booster" capability when combined with commercial sunscreens. researchgate.net The UV absorption spectra for these compounds are typically recorded between 270 and 420 nm to assess their activity across the UVA and UVB ranges. tandfonline.com

| Compound Type | Assay Method | Key Finding | Reference |

|---|---|---|---|

| Hydroxy-phenyl-1H-benzimidazoles | DPPH Radical Scavenging | Introduction of hydroxyl groups on the phenyl ring leads to a new, potent class of antioxidants. | tandfonline.comresearchgate.net |

| 2-(1H-benzimidazol-2-yl)phenol | DPPH Scavenging Activity | Demonstrated an IC50 value of 1974 µM. | researchgate.net |

| 2-p-tolyl-1H-benzimidazole | DPPH Scavenging Activity | Showed an IC50 value of 773 µM. | researchgate.net |

| 2-(4-methoxyphenyl)-1H-benzimidazole | DPPH Scavenging Activity | Exhibited an IC50 value of 800 µM. | researchgate.net |

Solubility and Nanodispersion Studies for Material Processing

The processability of a compound into a functional material is critically dependent on its solubility. This compound is a crystalline solid at room temperature. solubilityofthings.com Its solubility is influenced by the polarity of the solvent. solubilityofthings.com The presence of aromatic rings can lead to lower solubility in non-polar solvents, while the potential for hydrogen bonding via the methanol group and the nitrogen atoms in the imidazole ring generally results in higher solubility in polar solvents like alcohols. scbt.comsolubilityofthings.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₂N₂O | solubilityofthings.com |

| Appearance | White to off-white crystalline solid/powder | solubilityofthings.com |

| Melting Point | 162.50 °C (435.65 K) | solubilityofthings.com |

| Boiling Point | 527.00 °C (800.15 K) | solubilityofthings.com |

| Density | 1.2430 g/cm³ | solubilityofthings.com |

| General Solubility | Higher in polar solvents, lower in non-polar solvents. | solubilityofthings.com |

Catalytic Applications of 1 Phenyl 1h Benzoimidazol 2 Yl Methanol and Its Complexes

Organocatalytic Applications

While the direct use of (1-phenyl-1H-benzoimidazol-2-yl)methanol as an organocatalyst is not extensively documented, its structural analogues, particularly benzimidazole-based organohydrides, have emerged as powerful metal-free catalysts for reduction reactions. These compounds function as mimics of the biological reducing agent NADH, utilizing the dearomatization-aromatization cycle of the heterocyclic ring to facilitate hydride transfer.

Research has demonstrated that benzimidazole-based organohydrides are capable of the metal-free chemical reduction of carbon dioxide (CO2) to formate (B1220265). uic.edunih.govacs.org The driving force for this transformation is the donation of a hydride ion from the dihydrobenzimidazole, which results in the formation of a stable, aromatic benzimidazolium cation. researchgate.net Notably, the hydride-donating abilities of these organocatalysts are comparable to those of noble metal-based hydrides like [Ru(tpy)(bpy)H]⁺. uic.eduacs.org

A key advantage of this organocatalytic system is its recyclability. The benzimidazolium cation formed after the CO2 reduction can be quantitatively reduced back to its active organohydride form through electrochemical methods. uic.edunih.gov This establishes a sustainable cycle for potential electrocatalytic CO2 reduction without the need for precious metals. uic.edu The highest formate yields, reaching up to 66%, have been achieved under mild conditions, often in the presence of salt additives that help stabilize the ionic products. uic.eduacs.org This application showcases the potential of the core benzimidazole (B57391) structure, shared by this compound, to act as a platform for designing effective and recyclable organocatalysts for important chemical transformations.

Metal-Catalyzed Reactions Involving Derived Ligands